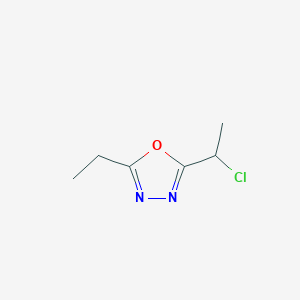

2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the chloroethyl and ethyl groups suggests that this compound could be used in various chemical reactions involving these functional groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions involving halides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the oxadiazole ring, with the chloroethyl and ethyl groups providing additional complexity. The chloroethyl group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloroethyl group, which could undergo nucleophilic substitution or elimination reactions . The oxadiazole ring might also participate in various reactions depending on the specific conditions .Wissenschaftliche Forschungsanwendungen

Versatile Building Blocks in Medicinal Chemistry

Oxadiazoles, including derivatives similar to 2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole, serve as versatile building blocks in medicinal chemistry. They have been designed to be integrated into biologically relevant molecules due to their bifunctional nature, offering a straightforward route for preparing derivatives with potential therapeutic applications (Ž. Jakopin, 2018).

Fluorescence Chemosensor for Metal Ions

Oxadiazole-based compounds have been utilized as fluorescent chemosensors, demonstrating selectivity and sensitivity towards metal ions, such as Zn(2+), in aqueous solutions. This application extends to the successful imaging of Zn(2+) in living cells, showcasing the potential of oxadiazole derivatives in biochemical sensing and imaging applications (Ji-an Zhou et al., 2012).

Fungicidal Applications

The synthesis of 1,3,4-oxadiazole derivatives has led to the development of compounds with high fungicidal activity against plant pathogens, such as Rhizoctonia solani. This highlights the role of oxadiazole derivatives in agricultural chemistry, offering new avenues for plant disease management (H. Chen, Z. Li, & Y. Han, 2000).

Antimicrobial Evaluation

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been thoroughly investigated, with some compounds showing remarkable activity against bacteria such as Staphylococcus aureus and Escherichia coli. This research supports the potential use of oxadiazole derivatives in developing new antibacterial agents (E. Jafari et al., 2017).

Material Science Applications

In material science, oxadiazoles have been identified as crucial scaffolds for various applications, including the synthesis of compounds with potential use in corrosion inhibition. This demonstrates the versatility of oxadiazole derivatives beyond biological applications, contributing to advancements in materials engineering and industrial applications (P. Ammal, M. Prajila, & A. Joseph, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)-5-ethyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-3-5-8-9-6(10-5)4(2)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVYWEWVLIJCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2565189.png)

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2565190.png)

![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol](/img/structure/B2565195.png)

![N-(4-fluorophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2565196.png)

![2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2565198.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)

![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)